6-CHLORO-2-OXOHEXANOIC ACID
Description
Properties
IUPAC Name |
6-chloro-2-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-4-2-1-3-5(8)6(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHYXBDPWOARHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482530 | |
| Record name | Hexanoic acid, 6-chloro-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-65-3 | |
| Record name | Hexanoic acid, 6-chloro-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-CHLORO-2-OXOHEXANOIC ACID, can be synthesized through several methods. One common approach involves the chlorination of hexanoic acid, followed by oxidation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and an oxidizing agent like potassium permanganate or chromium trioxide. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of hexanoic acid, 6-chloro-2-oxo-, may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Site
The terminal chlorine (C6 position) exhibits moderate reactivity in substitution reactions. For example:
Reaction with Ammonia :
text6-Chloro-2-oxohexanoic acid + NH₃ → 6-Amino-2-oxohexanoic acid + HCl
Conditions :
-
Solvent: Water or ethanol
-
Temperature: 60–80°C
-
Catalysts: Not required due to electron-withdrawing effects of the ketone and carboxylic acid groups .
Decarboxylation Pathways
Under thermal or acidic conditions, decarboxylation occurs at the α-keto acid moiety:
text6-Chloro-2-oxohexanoic acid → 5-Chloro-2-pentanone + CO₂
Key Factors :
Reduction Reactions
The ketone group (C2) can be selectively reduced while preserving the carboxylic acid:
Sodium Borohydride Reduction :
text6-Chloro-2-oxohexanoic acid + NaBH₄ → 6-Chloro-2-hydroxyhexanoic acid
Challenges :
-
Competing reduction of the carboxylic acid group occurs with stronger agents like LiAlH₄.
Condensation and Cyclization
The ketone participates in aldol-like condensations. For instance, with primary amines:
text6-Chloro-2-oxohexanoic acid + R-NH₂ → Schiff base intermediate → Lactam (via intramolecular cyclization)
Applications :
Comparative Reactivity with Structural Analogs
| Compound | Key Reaction Differences |
|---|---|
| 6-Chloro-6-oxohexanoic acid | Chlorine at C6 adjacent to ketone enables faster SN2 |
| Ethyl 6-chloro-2-oxohexanoate | Ester group hydrolyzes 10x faster than methyl analogs |
Industrial-Scale Optimization
Data from methylcyclopentane oxidation (for related chloro-ketones) reveals critical parameters:
Table 1 : Effect of Acetic Acid on 6-Chloro-2-hexanone Synthesis
| Acetic Acid (Equiv.) | Yield (%) | Dichloro Impurity (%) |
|---|---|---|
| 1.50 | 86 | 2.0 |
| 1.25 | 81 | <0.1 |
| 1.00 | 68 | 1.5 |
Key Insight : Lower acetic acid equivalents minimize byproducts without significantly reducing yield.
Stability and Storage
Scientific Research Applications
6-CHLORO-2-OXOHEXANOIC ACID, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, including flavors, fragrances, and polymers.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-chloro-2-oxo-, involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.
Comparison with Similar Compounds
6-CHLORO-2-OXOHEXANOIC ACID, can be compared with other similar compounds, such as:
Hexanoic acid: Lacks the chlorine and oxo groups, resulting in different chemical properties and reactivity.
6-Chlorocaproic acid: Similar structure but lacks the oxo group, leading to variations in reactivity and applications.
5-Oxohexanoic acid: Similar structure but with the oxo group at a different position, affecting its chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
